![molecular formula C18H36O2Si B187352 1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)- CAS No. 147725-62-0](/img/structure/B187352.png)

1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

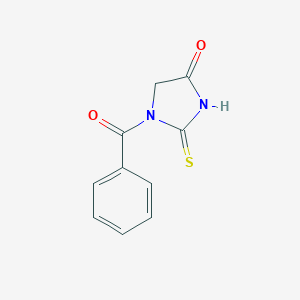

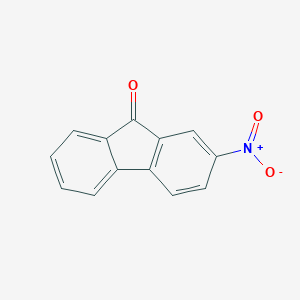

This compound, also known as 1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-, has a CAS Number of 147725-62-0 . It has a molecular weight of 312.57 and its IUPAC name is (1S)-1- ( (1S,3aR,7aR)-4- { [tert-butyl (dimethyl)silyl]oxy}-7a-methyloctahydro-1H-inden-1-yl)ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 . This code provides a detailed description of the compound’s molecular structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 367.3±15.0 °C and a predicted density of 0.94±0.1 g/cm3 . Its pKa is predicted to be 14.98±0.10 , suggesting it’s weakly acidic.Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of indene derivatives, which may provide insight into the potential applications of “(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol”:

Photovoltaics

Indene derivatives are utilized in the design of new materials for flexible perovskite solar cells, acting as electron-transporting materials to enhance their efficiency .

Optical Functional Materials

These compounds serve as raw materials for optical functional materials, which have a wide range of applications in various technologies .

Functional Resins

Indene derivatives are also noted for their use in the production of functional resins, contributing to advancements in material sciences .

Pharmaceutical Intermediates

They play a significant role as intermediates in pharmaceutical manufacturing, aiding in the synthesis of complex drugs .

Modern Antiviral Therapies

Research indicates that indene-fullerene derivatives could be applied in modern antiviral therapies, potentially offering new avenues for treatment .

Space Exploration

The unique properties of these compounds have found use in space exploration technologies, although specific details were not provided in the search results .

Retinoic Acid Receptor Agonists

A series of novel indene-derived compounds have been designed to act as retinoic acid receptor α (RARα) agonists, exhibiting antiproliferative activity and potential for cancer treatment .

Synthesis Methodology

Indene derivatives are synthesized through various chemical reactions, such as tandem Friedel–Crafts alkylation/hydroarylation, which is essential for creating diverse compounds for further application .

Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells Indene derivatives | JFE Chemical Corporation Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists para-Toluenesulfonic Acid Catalyzed Synthesis of Indenes via Tandem Friedel–Crafts Alkylation/Hydroarylation

Safety and Hazards

properties

IUPAC Name |

(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFQHDWFYMRCJG-MRVBUVOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)